Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
Brand Name: Vulcanchem
CAS No.: 163794-91-0
VCID: VC0066593
InChI: InChI=1S/C12H26N2Si/c1-11(2)15(12(3)4,14(5)6)10-8-7-9-13/h11-12H,7-8,10H2,1-6H3
SMILES: CC(C)[Si](CCCC#N)(C(C)C)N(C)C
Molecular Formula: C12H26N2Si
Molecular Weight: 226.439

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-

CAS No.: 163794-91-0

Cat. No.: VC0066593

Molecular Formula: C12H26N2Si

Molecular Weight: 226.439

* For research use only. Not for human or veterinary use.

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- - 163794-91-0

Specification

CAS No. 163794-91-0
Molecular Formula C12H26N2Si
Molecular Weight 226.439
IUPAC Name 4-[dimethylamino-di(propan-2-yl)silyl]butanenitrile
Standard InChI InChI=1S/C12H26N2Si/c1-11(2)15(12(3)4,14(5)6)10-8-7-9-13/h11-12H,7-8,10H2,1-6H3
Standard InChI Key ZMWNPLZNYQLBOE-UHFFFAOYSA-N
SMILES CC(C)[Si](CCCC#N)(C(C)C)N(C)C

Introduction

PropertyValueReference
CAS Number163794-91-0
Molecular FormulaC12H26N2Si
Molecular Weight226.439 g/mol
AppearanceColorless liquid (presumed)
Chemical ClassificationOrganosilicon nitrile compound
IUPAC Name4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile

Synthetic Methodologies and Production

The synthesis of Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- typically employs specialized techniques in organosilicon chemistry. The prevalent synthetic approach involves the reaction of butanenitrile with an appropriate silylating agent containing the dimethylamino and diisopropyl functionalities. This reaction generally requires carefully controlled conditions, including appropriate temperature regulation, solvent selection, and often the presence of a catalyst to facilitate the formation of the silicon-carbon bond. The silylation reaction likely proceeds via a nucleophilic substitution mechanism, where the carbon adjacent to the nitrile group attacks the silicon center, displacing a leaving group on the silylating agent. The reaction conditions must be optimized to ensure high yields and purity of the final product.

Industrial production of this specialized compound may employ continuous flow reactors to achieve consistent quality and efficiency. The large-scale synthesis would likely involve careful monitoring of reaction parameters to minimize the formation of byproducts and maximize yield. Purification methods for this compound typically include distillation under reduced pressure, column chromatography, or recrystallization, depending on the specific impurities present. The use of chromatographic techniques on silica gel columns with appropriate solvent systems has been demonstrated as an effective purification method for related silylated nitriles, as evidenced by purification protocols for similar compounds .

General Synthetic Route

The synthesis generally follows this pathway:

  • Preparation of the reactive silylating agent containing dimethylamino and diisopropyl groups

  • Activation of butanenitrile through deprotonation or catalytic activation

  • Coupling reaction between the activated butanenitrile and the silylating agent

  • Purification of the crude product to obtain pure Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-

Chemical Reactivity and Transformation Pathways

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- possesses multiple reactive sites that enable it to participate in diverse chemical transformations. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, reduction to yield primary amines, and various addition reactions with nucleophiles. The silicon center, with its dimethylamino and isopropyl substituents, can participate in substitution reactions, where the dimethylamino group acts as a leaving group. This reactivity pattern makes the compound versatile in organic synthesis as both a building block and a reagent.

The compound undergoes several key reaction types, including oxidation, reduction, and substitution. Oxidation reactions can target the silicon center, leading to the formation of silanol or siloxane derivatives. Reduction reactions primarily affect the nitrile functionality, potentially yielding amines under appropriate conditions. The dimethylamino group attached to silicon can be substituted by various nucleophiles, making this compound useful in introducing the butanenitrile moiety into more complex molecular architectures. The silicon-carbon bond can also be cleaved under specific conditions, providing a method for selective functionalization.

Key Reaction Types

Reaction TypeReagentsProductsConditions
OxidationH2O2, peroxy acidsSilyl oxidesControlled temperature, aprotic solvent
ReductionLiAlH4, NaBH4AminesLow temperature, anhydrous conditions
SubstitutionNucleophiles (ROH, RNH2)Functionalized derivativesVaries with nucleophile
HydrolysisH2O, acid/baseAmides, carboxylic acidsAqueous conditions, catalysis
Hazard TypePrecautionary MeasuresEmergency Response
Skin ContactWear protective glovesWash with soap and water
Eye ContactUse protective eyewearRinse with water for 15 minutes, seek medical attention
InhalationUse in well-ventilated areaMove to fresh air, seek medical attention if symptoms persist
IngestionAvoid eating in work areaDo not induce vomiting, seek immediate medical attention
FireKeep away from ignition sourcesUse appropriate extinguishing media (dry chemical, CO2)

Structure-Property Relationships and Molecular Design

The unique properties of Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- arise from its specific structural features and the electronic interactions between its functional groups. The silicon atom, with its ability to expand its coordination sphere beyond the traditional tetrahedral arrangement, contributes to the compound's distinctive reactivity patterns. The dimethylamino group attached to silicon serves as a good leaving group in substitution reactions, while also contributing electron density to the silicon center. The isopropyl groups provide steric bulk that can influence reactivity and selectivity in various transformations.

The butanenitrile chain offers a terminal nitrile group that serves as a versatile functional handle for further modifications. The presence of both electrophilic and nucleophilic sites within the molecule creates opportunities for selective functionalization and for the compound to serve as a bifunctional reagent in organic synthesis. The length of the carbon chain between the nitrile and silyl groups affects the compound's physical properties and reactivity profile, with the four-carbon chain providing an appropriate spatial separation between the functional groups. Understanding these structure-property relationships is essential for optimizing the compound's use in various applications and for designing related compounds with tailored properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator